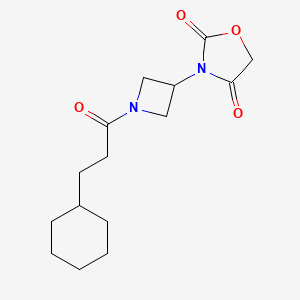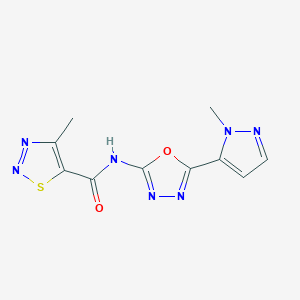![molecular formula C17H16FN5O B2384916 N-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1105246-95-4](/img/no-structure.png)
N-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a carboxamide, which is a functional group characterized by a carbonyl (C=O) linked to an amine (NH2). It also contains a 1,2,3-triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms. The presence of a fluorophenyl group indicates that a phenyl ring (a variant of benzene) is attached to the molecule via a fluorine atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate carboxylic acid or acid chloride with the corresponding amine. The 1,2,3-triazole ring could potentially be formed via a [3+2] cycloaddition reaction, a type of reaction that combines a compound with three π bonds (a “3-atom component”) with a compound with two π bonds (a “2-atom component”) to give a five-membered ring .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the carboxamide, 1,2,3-triazole, and fluorophenyl groups. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the carboxamide group might undergo hydrolysis in the presence of an acid or base to yield a carboxylic acid and an amine. The 1,2,3-triazole ring is generally stable and unreactive, but could potentially be involved in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the aromatic 1,2,3-triazole and phenyl rings could influence its solubility, melting point, and boiling point .Applications De Recherche Scientifique
Triazole Compounds in Medicinal Chemistry
Triazole derivatives have been extensively studied for their pharmacological properties. For instance, the synthesis and antitumor activity assessment of various triazole compounds, like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, indicate these derivatives inhibit the proliferation of certain cancer cell lines (Hao et al., 2017). Such studies underscore the potential of triazole compounds in designing new anticancer agents.
Triazole Derivatives in Chemical Synthesis
The chemistry of triazole compounds encompasses various synthesis techniques and their functionalization. For example, the Dimroth rearrangement of triazole compounds has been a subject of study, indicating the versatility of these compounds in synthetic chemistry (Albert, 1970). This adaptability makes them valuable in the synthesis of complex molecules for different scientific applications.
Material Science Applications
Triazole derivatives also find applications in material science, such as in the development of electrochromic and electrofluorescent materials. For example, polyamides containing bis(diphenylamino)-fluorene moieties exhibit reversible electrochromic properties and can be used in developing advanced materials for optical devices (Sun et al., 2016). This illustrates the potential of triazole derivatives in the creation of novel materials with specific optical properties.
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves the reaction of 3,4-dimethylphenyl isocyanate with 3-fluoroaniline to form N-(3,4-dimethylphenyl)-3-fluoroaniline, which is then reacted with ethyl 2-azidoacetate to form N-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide.", "Starting Materials": [ "3,4-dimethylphenyl isocyanate", "3-fluoroaniline", "ethyl 2-azidoacetate" ], "Reaction": [ "3,4-dimethylphenyl isocyanate is reacted with 3-fluoroaniline in the presence of a suitable solvent and a catalyst to form N-(3,4-dimethylphenyl)-3-fluoroaniline.", "N-(3,4-dimethylphenyl)-3-fluoroaniline is then reacted with ethyl 2-azidoacetate in the presence of a suitable solvent and a catalyst to form N-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide.", "The final product is purified using standard techniques such as column chromatography or recrystallization." ] } | |
Numéro CAS |
1105246-95-4 |
Formule moléculaire |
C17H16FN5O |
Poids moléculaire |
325.347 |
Nom IUPAC |
N-(3,4-dimethylphenyl)-5-(3-fluoroanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H16FN5O/c1-10-6-7-14(8-11(10)2)20-17(24)15-16(22-23-21-15)19-13-5-3-4-12(18)9-13/h3-9H,1-2H3,(H,20,24)(H2,19,21,22,23) |
Clé InChI |
MKGDJNDAKHDLMY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)F)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Allyl 5-(4-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2384833.png)
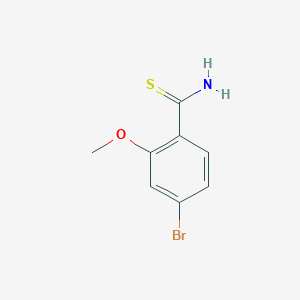
![(1R,5S)-3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2384840.png)
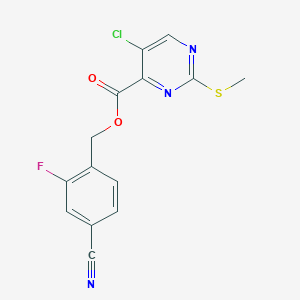
![3-phenethyl-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2384844.png)
![7-{4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2384845.png)
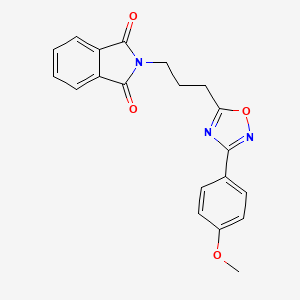

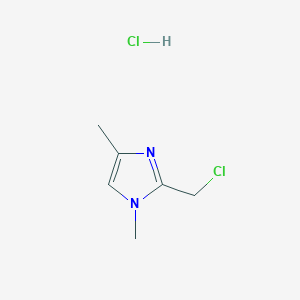
![N-(2,3-dimethylphenyl)-2-[5-(3-methyl-2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2384851.png)
![(6-Methoxypyridin-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2384852.png)
